molecular formula C21H27ClN2O B560210 N-MPPP Hydrochloride CAS No. 207452-97-9

N-MPPP Hydrochloride

Cat. No. B560210
M. Wt: 358.91
InChI Key: BJJKMJWQLJIRGF-UHFFFAOYSA-N
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Description

N-MPPP Hydrochloride is a selective κ agonist . It has a high affinity for κ receptors and does not bind to μ or δ sites . It has been withdrawn from sale for commercial reasons .


Molecular Structure Analysis

The molecular formula of N-MPPP Hydrochloride is C21H26N2O.HCl . Its molecular weight is 358.91 . The IUPAC name is N-methyl-2-phenyl-N-(1-phenyl-2-pyrrolidin-1-ylethyl)acetamide;hydrochloride .


Physical And Chemical Properties Analysis

N-MPPP Hydrochloride has a molecular weight of 358.91 . Its solubility in DMSO at 25°C is 8.97 mg/mL . The compound should be stored at room temperature .

Scientific Research Applications

Metabolism Studies

N-MPPP Hydrochloride, also known as 4'-Methyl-alpha-pyrrolidinopropiophenone (MPPP), has been a subject of research in understanding its metabolism in biological systems. Springer et al. (2003) identified the key human hepatic cytochrome P450 enzymes involved in the biotransformation of MPPP to 4'-hydroxymethyl-pyrrolidinopropiophenone. This study utilized baculovirus-infected insect cell microsomes and human liver microsomes, identifying CYP2C19 and CYP2D6 as the primary enzymes catalyzing this hydroxylation (Springer, Paul, Staack, Kraemer, & Maurer, 2003).

Drug Synthesis and Parkinsonism

MPPP gained notoriety when it was implicated in cases of Parkinsonism due to its contaminated synthesis product, MPTP. Langston et al. (1983) documented instances where individuals developed Parkinsonism following the intravenous use of an illicit drug, which was later analyzed to contain primarily MPTP with trace amounts of MPPP. This study underlined the need for careful synthesis to avoid the formation of neurotoxic by-products (Langston, Ballard, Tetrud, & Irwin, 1983).

Metabolite Identification and Detection

Another study by Springer et al. (2002) focused on identifying MPPP metabolites and developing a toxicological detection procedure in urine. This study revealed that MPPP is metabolized via oxidative desamination, hydroxylation, and dehydrogenation processes. It emphasized the importance of understanding the metabolization pathways for toxicological analysis (Springer, Peters, Fritschi, & Maurer, 2002).

properties

IUPAC Name

N-methyl-2-phenyl-N-(1-phenyl-2-pyrrolidin-1-ylethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O.ClH/c1-22(21(24)16-18-10-4-2-5-11-18)20(17-23-14-8-9-15-23)19-12-6-3-7-13-19;/h2-7,10-13,20H,8-9,14-17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJKMJWQLJIRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-MPPP Hydrochloride

CAS RN

1186195-61-8
Record name Benzeneacetamide, N-methyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186195-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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